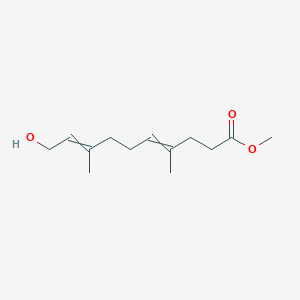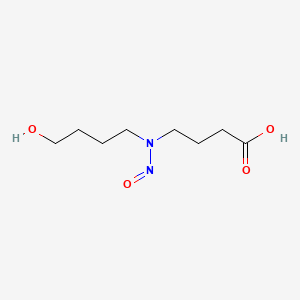
Butanoic acid, 4-(4-hydroxybutylnitrosamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is a chemical compound with a complex structure that includes a butanoic acid backbone and a nitrosamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-hydroxybutylnitrosamino)- typically involves multiple steps. One common method starts with the preparation of 4-hydroxybutanoic acid, which is then reacted with nitrosating agents to introduce the nitrosamino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrosamino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanoic acid derivatives, while reduction of the nitrosamino group can produce amines.
科学研究应用
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nitrosamines on biological systems.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which butanoic acid, 4-(4-hydroxybutylnitrosamino)- exerts its effects involves its interaction with various molecular targets. The nitrosamino group can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Hydroxybutanoic acid: A simpler compound without the nitrosamino group.
Gamma-Hydroxybutyric acid: A related compound with similar structural features.
Butanoic acid derivatives: Various derivatives with different functional groups.
Uniqueness
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is unique due to the presence of both a hydroxyl and a nitrosamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
79448-10-5 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
4-[4-hydroxybutyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C8H16N2O4/c11-7-2-1-5-10(9-14)6-3-4-8(12)13/h11H,1-7H2,(H,12,13) |
InChI 键 |
AGHXHEUNFCWGDY-UHFFFAOYSA-N |
规范 SMILES |
C(CCO)CN(CCCC(=O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


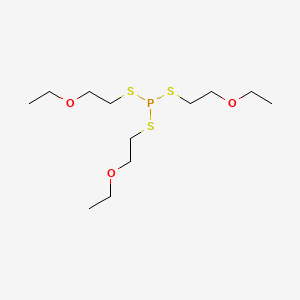
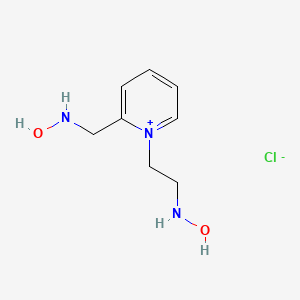

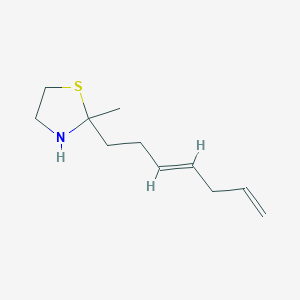
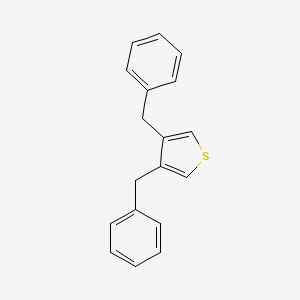
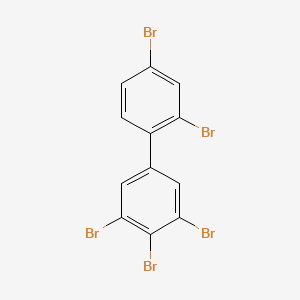
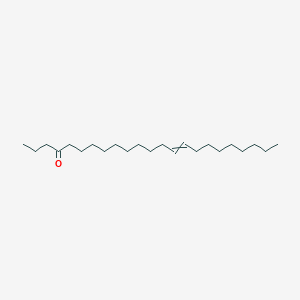
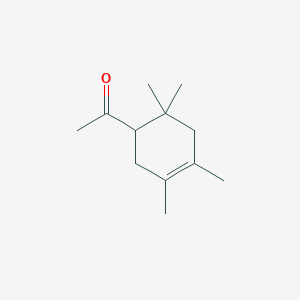



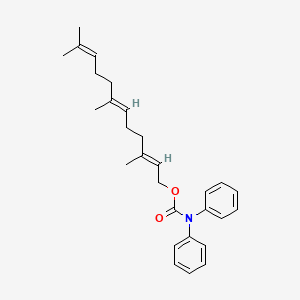
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
